Cas no 2228155-02-8 (1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acid)

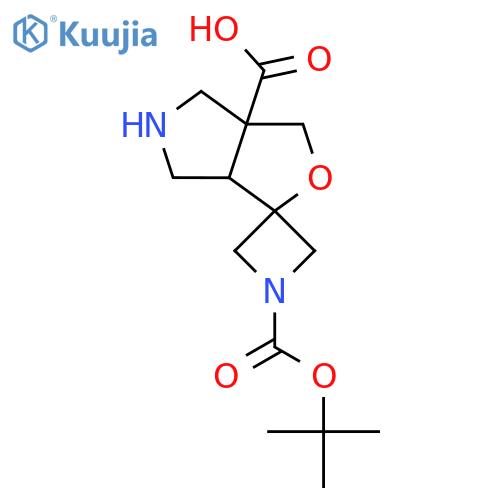

2228155-02-8 structure

商品名:1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acid

1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acid

- EN300-1692256

- 1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid

- 2228155-02-8

-

- インチ: 1S/C14H22N2O5/c1-12(2,3)21-11(19)16-6-14(7-16)9-4-15-5-13(9,8-20-14)10(17)18/h9,15H,4-8H2,1-3H3,(H,17,18)

- InChIKey: SPPSXSKRCLNVBL-UHFFFAOYSA-N

- ほほえんだ: O1CC2(C(=O)O)CNCC2C21CN(C(=O)OC(C)(C)C)C2

計算された属性

- せいみつぶんしりょう: 298.15287181g/mol

- どういたいしつりょう: 298.15287181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 480

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.1Ų

- 疎水性パラメータ計算基準値(XlogP): -2.9

1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1692256-5.0g |

1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid |

2228155-02-8 | 5g |

$3894.0 | 2023-06-04 | ||

| Enamine | EN300-1692256-10.0g |

1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid |

2228155-02-8 | 10g |

$5774.0 | 2023-06-04 | ||

| Enamine | EN300-1692256-0.5g |

1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid |

2228155-02-8 | 0.5g |

$1289.0 | 2023-09-20 | ||

| Enamine | EN300-1692256-1.0g |

1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid |

2228155-02-8 | 1g |

$1343.0 | 2023-06-04 | ||

| Enamine | EN300-1692256-0.25g |

1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid |

2228155-02-8 | 0.25g |

$1235.0 | 2023-09-20 | ||

| Enamine | EN300-1692256-5g |

1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid |

2228155-02-8 | 5g |

$3894.0 | 2023-09-20 | ||

| Enamine | EN300-1692256-2.5g |

1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid |

2228155-02-8 | 2.5g |

$2631.0 | 2023-09-20 | ||

| Enamine | EN300-1692256-0.1g |

1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid |

2228155-02-8 | 0.1g |

$1183.0 | 2023-09-20 | ||

| Enamine | EN300-1692256-0.05g |

1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid |

2228155-02-8 | 0.05g |

$1129.0 | 2023-09-20 | ||

| Enamine | EN300-1692256-10g |

1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid |

2228155-02-8 | 10g |

$5774.0 | 2023-09-20 |

1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acid 関連文献

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

2228155-02-8 (1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acid) 関連製品

- 42464-96-0(NNMTi)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量